
(Z)-alpha,beta-Dichlorostyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-alpha,beta-Dichlorostyrene is an organic compound characterized by the presence of two chlorine atoms attached to the alpha and beta positions of the styrene molecule. This compound is known for its unique structural configuration, which imparts distinct chemical properties and reactivity. It is used in various scientific research and industrial applications due to its versatile nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-alpha,beta-Dichlorostyrene typically involves the chlorination of styrene under controlled conditions. One common method is the addition of chlorine to styrene in the presence of a catalyst, such as iron(III) chloride, which facilitates the formation of the desired dichlorinated product. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar chlorination techniques. The process involves the continuous addition of chlorine gas to a styrene feedstock in a reactor, with careful monitoring of temperature and pressure to ensure optimal yield and purity. The product is then separated and purified using industrial distillation columns.
化学反応の分析
Types of Reactions
(Z)-alpha,beta-Dichlorostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert the dichlorostyrene to chlorinated ethylbenzene derivatives.
Substitution: Nucleophilic substitution reactions can replace one or both chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products
The major products formed from these reactions include chlorinated benzaldehydes, benzoic acids, ethylbenzene derivatives, and various substituted styrenes.
科学的研究の応用
(Z)-alpha,beta-Dichlorostyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, coatings, and resins.
作用機序
The mechanism by which (Z)-alpha,beta-Dichlorostyrene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to alterations in the function of these molecules, resulting in various biological effects.
類似化合物との比較
Similar Compounds
(E)-alpha,beta-Dichlorostyrene: The trans isomer of the compound, which has different spatial arrangement and reactivity.
alpha,beta-Dibromostyrene: A similar compound with bromine atoms instead of chlorine, exhibiting different chemical properties.
alpha,beta-Difluorostyrene: A fluorinated analog with distinct reactivity and applications.
Uniqueness
(Z)-alpha,beta-Dichlorostyrene is unique due to its specific geometric configuration, which influences its chemical reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
特性
CAS番号 |
58723-96-9 |
|---|---|
分子式 |
C8H6Cl2 |
分子量 |
173.04 g/mol |
IUPAC名 |
[(Z)-1,2-dichloroethenyl]benzene |
InChI |
InChI=1S/C8H6Cl2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6- |
InChIキー |
OQGSCHGFHOSXFY-VURMDHGXSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/Cl)/Cl |
正規SMILES |
C1=CC=C(C=C1)C(=CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
![2-(2-Aminopropanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13947755.png)
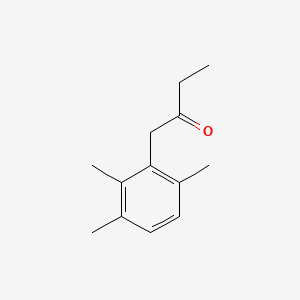


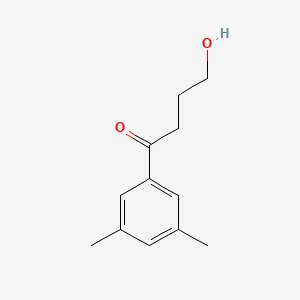
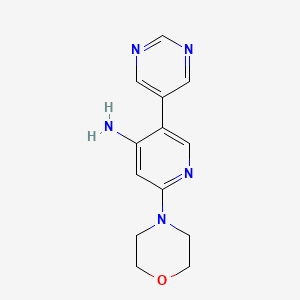
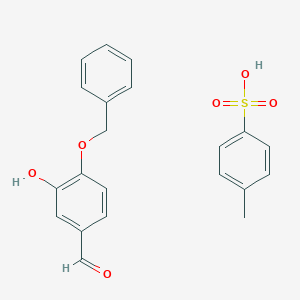
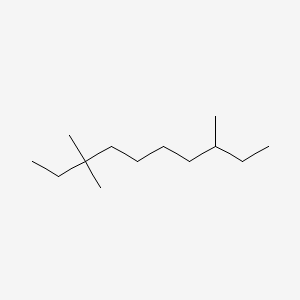


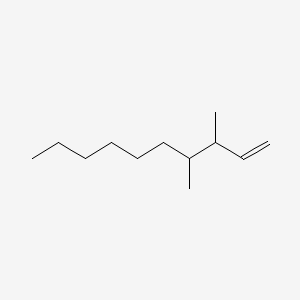
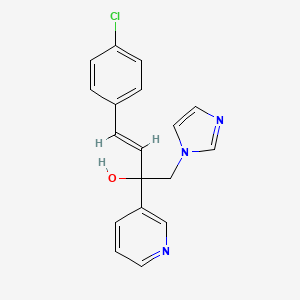
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)
